2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid
Beschreibung
2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid is a derivative of benzoic acid functionalized with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely employed in peptide synthesis to protect amine functionalities during solid-phase peptide synthesis (SPPS) . The compound features an ethylamino linker connecting the Fmoc group to the benzoic acid core, enabling its use as a building block for conjugating peptides or small molecules to carboxylic acid-reactive resins.
Eigenschaften
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)17-8-2-1-7-16(17)13-14-25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJNOJAPQAIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid typically involves multiple steps, starting with the protection of the amine group using the Fmoc group. The process generally includes:
Protection of the Amine Group: The amine group is protected by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Formation of the Benzoic Acid Derivative: The protected amine is then reacted with a benzoic acid derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine group during synthesis, preventing unwanted reactions. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the formation of desired products. The pathways involved include nucleophilic substitution and peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-fluorobenzoic acid ()
- Structural Difference : A fluorine atom is introduced at the 5-position of the benzoic acid ring.
- Impact: The electron-withdrawing fluorine increases the acidity of the carboxylic acid (pKa ~2.7 vs.
- Application : Useful in fluorinated peptide analogs for improved metabolic stability.
5-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]-2-methylbenzoic acid ()
- Structural Difference : A methyl group at the 2-position and an ethoxy linker at the 5-position.
- Impact : The methyl group increases lipophilicity (logP +0.5), while the ethoxy linker introduces conformational flexibility .
- Application : Suitable for hydrophobic peptide conjugation in drug delivery systems.
3-Bromo-5-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid ()
Backbone Modifications
2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid ()
- Structural Difference : The benzoic acid is replaced with phenylacetic acid.
- Impact : The additional methylene group enhances rotational freedom, improving binding to flexible enzyme active sites .
- Application : Common in enzyme inhibitor design (e.g., protease inhibitors).
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid ()
Alkyl Chain and Protecting Group Variations
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid ()
- Structural Difference : A pentyl group replaces the ethyl linker.
- Impact : Increased lipophilicity (logP +1.2) enhances membrane permeability .
- Application : Used in lipidated peptide vaccines.
Allyl 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride ()
Biologische Aktivität
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid, often referred to as Fmoc-2-aminoethylbenzoic acid, is a compound notable for its applications in peptide synthesis and its potential biological activities. This article delves into its biological activity, synthesis, and implications in pharmacology, particularly focusing on its anticholinesterase properties and role in drug development.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective moiety in peptide synthesis. The molecular formula is with a molecular weight of approximately 387.4 g/mol. Its structural uniqueness contributes to its stability and reactivity, making it an essential building block in organic chemistry.
Anticholinesterase Activity
One of the most significant biological activities of this compound is its anticholinesterase activity , which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Anticholinesterases inhibit the enzyme acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain, which can ameliorate cognitive decline associated with these conditions .
The mechanism by which this compound exhibits anticholinesterase activity is primarily through competitive inhibition of AChE. The fluorenyl group enhances the binding affinity to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This interaction is vital for improving cholinergic neurotransmission .
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Formation of the Fmoc Group: The introduction of the Fmoc protecting group onto the amino acid.
- Coupling Reactions: Utilizing solid-phase peptide synthesis (SPPS) methods to assemble peptide chains.
- Deprotection: Removal of the Fmoc group under mild basic conditions to yield free amino acids.
This multi-step synthesis allows for precise control over functional groups, enhancing the compound's utility in both synthetic and biological contexts .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid | C23H19NO4 | Lacks an additional methoxy group compared to Fmoc-2-aminoethylbenzoic acid |
| 3-(Fmoc-amino)-4-methoxybenzoic acid | C22H21NO4 | Different amino protection strategy; lacks fluorenyl group |
| N-Fmoc-L-alanine | C15H15NO2 | Simpler structure; primarily used as an amino acid building block |
Case Studies
- Neuroprotective Effects: In various studies, derivatives of this compound have been tested for their ability to protect neuronal cells from oxidative stress, showing promising results that suggest potential therapeutic applications in neuroprotection.
- Peptide Synthesis Efficiency: Research has indicated that using Fmoc-protected amino acids like this compound improves the yield and purity of synthesized peptides significantly compared to other protecting groups .
Q & A
Q. What is the role of the Fmoc group in 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid during peptide synthesis?
The Fmoc (fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting the peptide backbone. This compound’s benzoic acid moiety can act as a linker or spacer, enhancing steric accessibility during resin-based synthesis .
Q. What are the standard synthetic routes for preparing this compound?
Synthesis typically involves:
- Step 1 : Introduction of the Fmoc group to a primary amine using Fmoc-Cl (Fmoc-chloride) or Fmoc-OSu (succinimidyl ester) in dichloromethane (DCM) or DMF with a base like DIEA .
- Step 2 : Coupling to the benzoic acid scaffold via amide bond formation using carbodiimide reagents (e.g., DCC, EDC) and catalysts (e.g., HOBt, DMAP) .
- Step 3 : Purification via flash chromatography or recrystallization, with yields ranging from 60% to 85% depending on reaction optimization .
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., aromatic protons at δ 7.2–7.8 ppm, Fmoc group signals at δ 4.3–4.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+Na]⁺ peaks matching calculated values) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Q. What are the recommended storage conditions for this compound?
Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture, strong acids/bases, and prolonged room-temperature handling .
Advanced Questions
Q. How can coupling efficiency be optimized during synthesis?
Key strategies include:
- Reagent Selection : Use coupling agents like HATU or PyBOP for sterically hindered amines, which improve activation compared to EDC/DCC .
- Solvent Optimization : Replace DMF with DCM for better solubility of hydrophobic intermediates .
- Reaction Monitoring : Employ real-time FTIR or LC-MS to detect unreacted starting materials and adjust stoichiometry .
Q. How to resolve conflicting data on the compound’s stability under varying pH conditions?
- Experimental Design : Conduct accelerated stability studies at pH 2–12 (using HCl/NaOH buffers) and monitor degradation via HPLC at 0, 24, and 72 hours .
- Data Interpretation : Compare decomposition products (e.g., free benzoic acid or fluorenyl derivatives) using HRMS to identify pH-sensitive bonds .
Q. What methodologies assess the compound’s bioactivity in drug discovery?
- Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes like proteases .
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular localization via confocal microscopy .
Q. How to address low yields in large-scale synthesis?
- By-Product Analysis : Identify dimers or truncated peptides via MALDI-TOF MS and adjust protecting group strategies .
- Process Automation : Implement continuous-flow reactors to maintain precise temperature and mixing conditions, reducing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
